molecular formula C16H25ClN2O4 B1671480 Epibestatin hydrochloride CAS No. 100992-60-7

Epibestatin hydrochloride

Cat. No.: B1671480
CAS No.: 100992-60-7
M. Wt: 344.8 g/mol
InChI Key: XGDFITZJGKUSDK-FPFZOWOXSA-N
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Scientific Research Applications

Epibestatin hydrochloride has a wide range of applications in scientific research:

Future Directions

The stabilization of protein-protein interactions (PPIs) by targeting PPI interfaces with small molecule drugs like Epibestatin hydrochloride has enormous potential as a therapeutic strategy . The discovery of novel PPI stabilizers has been hindered due to the lack of tools available to monitor PPI stabilization . Therefore, future research could focus on developing tools for monitoring PPI stabilization and discovering novel PPI stabilizers .

Mechanism of Action

Target of Action

Epibestatin hydrochloride is known to serve as a stabilizer for 14-3-3 protein-protein interactions . It is also a diastereoepimer of the aminopeptidase inhibitor known as bestatin . Bestatin is a specific inhibitor that targets aminopeptidases, competitively inhibiting leucine aminopeptidase and aminopeptidase B .

Mode of Action

The mode of action of this compound involves its interaction with its targets, leading to significant changes. As a stabilizer of 14-3-3 protein-protein interactions, it helps maintain the stability of these interactions . As a diastereoepimer of bestatin, it shares similar inhibitory effects on aminopeptidases .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to its role as a stabilizer of 14-3-3 protein-protein interactions . The 14-3-3 proteins are a family of conserved regulatory molecules expressed in all eukaryotic cells. They are involved in a wide variety of cellular processes, including signal transduction, cell cycle control, apoptosis, and stress responses .

Pharmacokinetics

It is known that the oral clearance and the volume of distribution of the central compartment of related compounds like epinastine are associated with body weight, formulation, and food status . An absorption lag time is apparent in fed subjects . These factors likely impact the bioavailability of this compound, but more research is needed to confirm this.

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its role as a stabilizer of 14-3-3 protein-protein interactions . By stabilizing these interactions, it can potentially influence various cellular processes regulated by 14-3-3 proteins .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of food can impact the absorption of the compound . Additionally, the compound’s stability may be affected by storage conditions . More research is needed to fully understand how different environmental factors influence the action of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of epibestatin hydrochloride involves several steps, starting from the appropriate amino acid derivatives. One common synthetic route includes the peptide coupling of specific amino acids followed by deprotection of protecting groups . The reaction conditions typically involve the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in an organic solvent like dichloromethane (DCM).

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The final product is often purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: Epibestatin hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Conditions vary depending on the substituent being introduced, often involving catalysts and specific solvents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epibestatin oxides, while reduction may produce various reduced derivatives .

Comparison with Similar Compounds

Uniqueness: Epibestatin hydrochloride is unique due to its specific stereochemistry, which allows it to stabilize certain protein-protein interactions more effectively than its counterparts. Its ability to inhibit a broad range of aminopeptidases makes it a versatile compound in scientific research .

Properties

IUPAC Name

(2S)-2-[[(2R,3R)-3-amino-2-hydroxy-4-phenylbutanoyl]amino]-4-methylpentanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O4.ClH/c1-10(2)8-13(16(21)22)18-15(20)14(19)12(17)9-11-6-4-3-5-7-11;/h3-7,10,12-14,19H,8-9,17H2,1-2H3,(H,18,20)(H,21,22);1H/t12-,13+,14-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGDFITZJGKUSDK-FPFZOWOXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(C(CC1=CC=CC=C1)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)[C@@H]([C@@H](CC1=CC=CC=C1)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001016925
Record name Epibestatin Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001016925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100992-60-7
Record name Epibestatin Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001016925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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